molecular formula C22H21F3N6O B2556754 N-(6-methylpyridin-2-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazin-3-amine CAS No. 1021114-69-1

N-(6-methylpyridin-2-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazin-3-amine

Cat. No.: B2556754
CAS No.: 1021114-69-1
M. Wt: 442.446
InChI Key: VCCCXSBIPUJZDZ-UHFFFAOYSA-N
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Description

N-(6-methylpyridin-2-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazin-3-amine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including pyridine, piperazine, and pyridazine rings, as well as a trifluoromethylbenzoyl moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of N-(6-methylpyridin-2-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazin-3-amine involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the pyridazine core, followed by the introduction of the piperazine and pyridine moieties. The final step involves the addition of the trifluoromethylbenzoyl group. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of advanced techniques such as continuous flow synthesis.

Chemical Reactions Analysis

N-(6-methylpyridin-2-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyridazine rings.

    Coupling Reactions: Suzuki-Miyaura coupling reactions can be used to introduce additional functional groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and bases like potassium carbonate. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(6-methylpyridin-2-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazin-3-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(6-methylpyridin-2-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell growth and survival.

Comparison with Similar Compounds

N-(6-methylpyridin-2-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazin-3-amine can be compared with other similar compounds, such as:

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)phenyl)amino)pyrimidin-2-amine: This compound also contains pyridine and pyrimidine rings and exhibits similar biological activities.

    2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine: Another compound with a pyridine core, used in medicinal chemistry for its potential therapeutic effects.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[4-[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N6O/c1-15-4-2-7-18(26-15)27-19-8-9-20(29-28-19)30-10-12-31(13-11-30)21(32)16-5-3-6-17(14-16)22(23,24)25/h2-9,14H,10-13H2,1H3,(H,26,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCCXSBIPUJZDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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